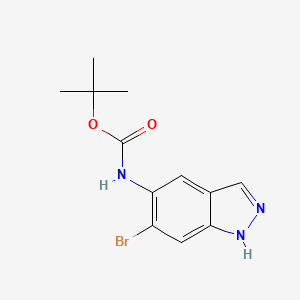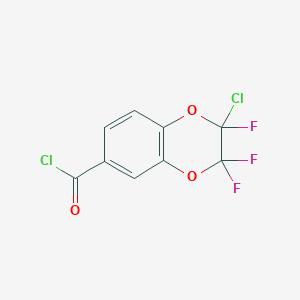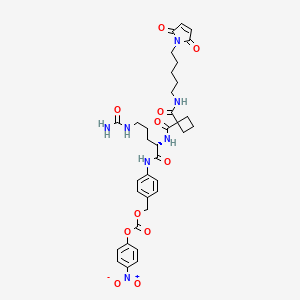
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is a complex chemical compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP involves multiple steps, starting with the preparation of cyclobutane-1,1-dicarboxamide. This intermediate is then reacted with citrulline and 4-aminobenzyl groups to form the Cit-PAB moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal by-products .
化学反応の分析
Types of Reactions
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound’s role as a linker ensures the stability and efficacy of the ADCs .
In addition to its use in ADCs, this compound is also employed in various biochemical and pharmacological studies to investigate the mechanisms of drug delivery and action .
作用機序
The mechanism of action of Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP involves its role as a linker in ADCs. The compound facilitates the attachment of the drug to the antibody, allowing the ADC to bind specifically to target cells. Once bound, the ADC is internalized by the target cell, where the drug is released to exert its cytotoxic effects. The molecular targets and pathways involved include the specific antigens on the surface of cancer cells and the intracellular pathways responsible for drug release and action .
類似化合物との比較
Similar Compounds
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB: Similar structure but lacks the 4-nitrophenyl carbonate group.
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PEG: Contains a polyethylene glycol (PEG) moiety for increased solubility and stability.
Uniqueness
Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB-PNP is unique due to its specific combination of functional groups, which provide optimal stability and reactivity for use in ADCs. The presence of the 4-nitrophenyl carbonate group enhances its ability to form stable linkages with antibodies and drugs, making it a valuable tool in targeted drug delivery .
特性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N7O11/c36-33(48)38-20-4-6-27(40-32(47)35(17-5-18-35)31(46)37-19-2-1-3-21-41-28(43)15-16-29(41)44)30(45)39-24-9-7-23(8-10-24)22-52-34(49)53-26-13-11-25(12-14-26)42(50)51/h7-16,27H,1-6,17-22H2,(H,37,46)(H,39,45)(H,40,47)(H3,36,38,48)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQDBSJRPAVEDY-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)NC(CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC3=CC=C(C=C3)COC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
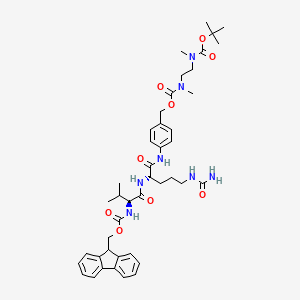
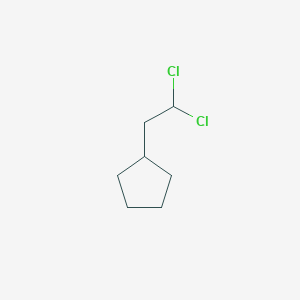
![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)
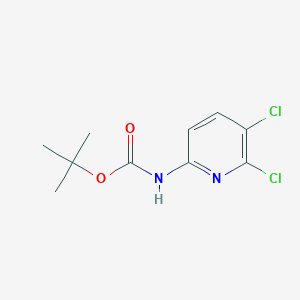
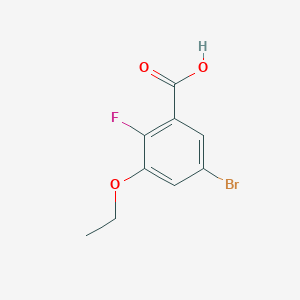
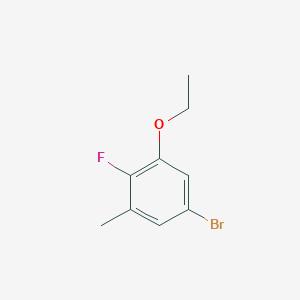
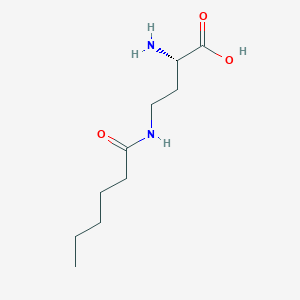
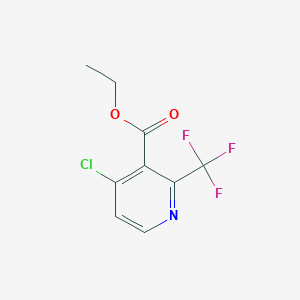
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
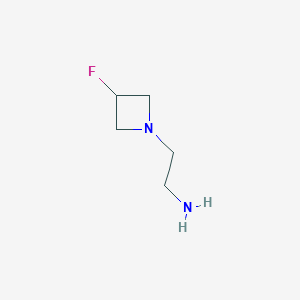
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
